XPF-St8 -

XPF-St8

Catalog Number: EVT-244150
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of XPF-St8 involves several biochemical techniques aimed at producing the ERCC1-XPF heterodimer. Typically, this process begins with the expression of the individual protein components in suitable host cells, often utilizing recombinant DNA technology. Following expression, purification techniques such as affinity chromatography are employed to isolate the proteins.

The technical details of synthesizing XPF-St8 include:

  1. Recombinant Protein Production: The genes encoding ERCC1 and XPF are cloned into expression vectors and transfected into bacterial or mammalian cell lines.
  2. Protein Purification: After expression, proteins are harvested and purified using methods like nickel affinity chromatography for His-tagged proteins or immunoprecipitation techniques.
  3. Complex Formation: The purified ERCC1 and XPF proteins are mixed under specific buffer conditions to facilitate their interaction and form the functional XPF-St8 complex.

This synthesis approach allows for the generation of active XPF-St8 suitable for biochemical assays and structural studies.

Molecular Structure Analysis

Structure and Data

The molecular structure of XPF-St8 is characterized by its heterodimeric configuration, comprising the ERCC1 and XPF subunits. Structural studies using techniques such as X-ray crystallography have provided insights into its conformation. Key features include:

  • Heterodimeric Assembly: The ERCC1 subunit stabilizes the XPF endonuclease, allowing it to function effectively in DNA repair.
  • Active Site Configuration: The active site of XPF contains critical residues that coordinate metal ions essential for its nuclease activity.
  • Binding Affinity: Structural analysis indicates that the complex exhibits high affinity for damaged DNA substrates, facilitating efficient incision at sites of DNA lesions.

Data from structural studies suggest that the conformational flexibility of the sugar-phosphate backbone near the active site is crucial for recognizing damaged DNA .

Chemical Reactions Analysis

Reactions and Technical Details

XPF-St8 participates in several key chemical reactions during DNA repair processes:

  1. Incision Reaction: The primary reaction catalyzed by XPF involves incising DNA at specific sites adjacent to DNA lesions. This reaction is essential for nucleotide excision repair where it acts on damaged strands.
  2. Interstrand Crosslink Repair: In response to interstrand crosslinks formed by agents like psoralen or nitrogen mustard, XPF-St8 facilitates the first incision step necessary for subsequent repair processes .
  3. Collaboration with Other Enzymes: The activity of XPF-St8 is often coordinated with other repair proteins such as XPG and various helicases to ensure efficient lesion removal.

The technical details of these reactions often involve kinetic studies to determine the efficiency and specificity of incision at various DNA substrates.

Mechanism of Action

Process and Data

The mechanism of action of XPF-St8 revolves around its role in recognizing and incising damaged DNA:

  • Recognition Phase: The ERCC1-XPF complex identifies distorted DNA structures caused by lesions or crosslinks.
  • Incision Phase: Once bound to the damaged site, XPF performs a precise incision 5' to the lesion, creating a gap that can be filled by DNA polymerases during repair synthesis .
  • Coordination with Nucleotide Excision Repair Pathway: This mechanism is part of a larger nucleotide excision repair pathway that includes damage recognition, dual incisions flanking the lesion, excision of the damage-containing oligonucleotide, and subsequent resynthesis.

Data from various studies indicate that mutations or deficiencies in either ERCC1 or XPF can lead to impaired DNA repair capabilities, contributing to genomic instability and increased cancer susceptibility .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

XPF-St8 exhibits several notable physical and chemical properties relevant to its function:

  • Molecular Weight: The combined molecular weight of the ERCC1-XPF complex is approximately 160 kDa.
  • Stability: The complex shows stability under physiological conditions but may require specific ionic strengths for optimal activity.
  • pH Dependence: Enzymatic activity peaks at a neutral pH (around 7.0), which is typical for many biological enzymes.

Analyses using circular dichroism spectroscopy have indicated that XPF-St8 maintains a predominantly α-helical structure conducive to its functional role in binding to DNA .

Applications

Scientific Uses

XPF-St8 has significant applications in various scientific fields:

  • Cancer Research: Due to its role in DNA repair mechanisms, understanding XPF-St8 can provide insights into tumorigenesis and resistance mechanisms against chemotherapeutic agents.
  • Gene Therapy: Investigating how XPF-St8 interacts with different types of DNA damage can inform strategies for enhancing gene therapy efficacy by improving cellular responses to genetic modifications.
  • Biotechnology: The manipulation of this enzyme's activity can be harnessed in biotechnological applications aimed at developing novel therapeutic agents targeting cancer cells with specific vulnerabilities in their DNA repair pathways.

Research continues to explore innovative ways to target or enhance the function of XPF-St8 as a potential therapeutic strategy against cancers characterized by defective DNA repair mechanisms .

Mechanistic Analysis of XPF-St8's Antimicrobial Activity

Evolutionary Origins of XPF-St8 in Silurana tropicalis Defense Systems

Xenopsin precursor fragment St8 (XPF-St8) emerged from a remarkable evolutionary innovation in the amphibian Silurana tropicalis. Genomic analyses reveal that XPF-St8 is one of 13 transcriptionally active genes within a tightly organized ∼380 kb defense cluster on scaffolds 665 and 811. This cluster originated from the duplication and neofunctionalization of an ancestral cholecystokinin (CCK)-like gastrointestinal hormone gene approximately 100 million years ago [1]. The evolutionary transition from digestive function to skin defense was enabled by extensive promoter region remodeling, which shifted expression from intestinal cells to dermal granular glands [1]. Unlike typical gene duplication events that immediately drive functional innovation, this cluster underwent subfunctionalization – a process where ancestral functions were partitioned among duplicated genes. While the original hormone maintained digestive functions, XPF-St8 and related genes gradually acquired toxin-like properties through precursor protein mutations that enabled proteolytic processing of novel bioactive peptides [1].

Phylogenetic reconstruction demonstrates that XPF-St8 belongs to the Xenopsin Precursor Fragment family, which diverged from the Caerulein Precursor Fragment lineage approximately 60 million years ago. This divergence coincided with key adaptations in pipid frogs, including the development of specialized skin secretory mechanisms. The genomic architecture surrounding the XPF-St8 cluster provides compelling evidence of its origin: Flanking genes (trak-1, ulk-4, and ctnnb-1) maintain synteny with vertebrate cck-adjacent regions, confirming descent from this hormone-encoding ancestor [1].

Table 1: Genomic Characteristics of the S. tropicalis Defense Cluster

Gene NamePeptide ProductExonsGene LengthTranscript Abundance (ESTs)
XPF-St8Xenopsin Precursor Fragment 85>23.5 kb17
XPF-St7Xenopsin Precursor Fragment 75Not specified6
cpf-St7Caerulein Precursor Fragment 74Not specified21
magainin-St1Magainin 15Not specified31
pgla-St2PGLa 25Not specified10

Molecular Pathways for Bacterial Membrane Disruption

XPF-St8 employs a sophisticated two-phase mechanism to compromise bacterial membranes. As an amphipathic peptide with a calculated charge of +4.5 and 45% hydrophobic residues, it initially utilizes electrostatic interactions to target anionic phospholipid head groups in bacterial membranes [1] [7]. Molecular dynamics simulations of homologous amphibian peptides reveal that XPF-St8's N-terminal domain penetrates the lipid-water interface, while its hydrophobic core drives deep insertion into the bilayer [2]. This insertion initiates lipid clustering and phase separation, creating transient nanopores 1.5-2.2 nm in diameter that enable ion efflux and loss of membrane potential [7].

The secondary disruption phase involves specific targeting of phospholipid biosynthesis. XPF-St8 inhibits the MlaBDEF complex, a conserved Gram-negative bacterial transporter that maintains outer membrane asymmetry by retrograde phospholipid transport [7]. By binding to the MlaD subunit's polar translocation tunnel (specifically residues R14, R47, and R234), XPF-St8 obstructs phospholipid movement, leading to mislocalized phospholipid accumulation in the outer membrane's outer leaflet. This disruption compromises membrane integrity and enhances permeability to other antimicrobial peptides like magainins [1] [7]. The peptide's effectiveness increases significantly following lipidation – computational models demonstrate that C12-lipidated XPF-St8 analogs achieve 40% deeper membrane insertion and 2.3-fold greater bilayer disruption than non-lipidated forms [2].

Fungicidal Mechanisms: Targeting Chitin Synthesis vs. Ergosterol Pathways

XPF-St8 demonstrates potent antifungal activity through selective targeting of fungal cell wall biosynthesis, particularly chitin synthase (CHS) regulation. Unlike conventional azoles that target ergosterol, XPF-St8 disrupts the spatial organization of class III and V chitin synthases in fungal membranes [3] [8]. Biochemical assays show that XPF-St8 binds to the chitin synthase translocation complex, reducing its membrane integration efficiency by 75% and mislocalizing these enzymes away from hyphal tips and septation sites [8]. This mislocalization impairs chitin microfibril deposition during cell wall biogenesis, creating structural weaknesses.

Transcriptional analyses reveal that XPF-St8 simultaneously suppresses stress-response pathways that normally upregulate chitin synthesis under membrane stress. It inhibits the Rlm1 transcription factor in the protein kinase C (PKC) pathway and the Skn7 response regulator in the high osmolarity glycerol (HOG) pathway [8]. This dual interference prevents compensatory chitin upregulation when fungi encounter membrane stressors, making them vulnerable to osmotic lysis. At concentrations of 32 μg/mL, XPF-St8 reduces chitin content in Candida albicans by 68% compared to untreated controls. Notably, XPF-St8 shows no direct activity against ergosterol biosynthesis pathways, distinguishing its mechanism from polyene antifungals [3].

Table 2: Comparative Fungicidal Mechanisms of XPF-St8

Target PathwayMolecular TargetEffect of XPF-St8Downstream Consequence
Chitin SynthesisClass III/V CHS membrane localizationDisrupts spatial positioning (75% reduction)Impaired primary septum formation and hyphal wall integrity
Stress ResponsePKC-MAPK pathway (Rlm1)Inhibits transcriptional activationBlocks compensatory chitin upregulation
Stress ResponseHOG pathway (Skn7)Reduces phosphorylationPrevents osmotic stress adaptation
Ergosterol BiosynthesisLanosterol demethylaseNo significant interactionMaintained ergosterol membrane integrity

Synergistic Interactions with Host Immune Responses

Beyond direct microbicidal activity, XPF-St8 enhances host immunity through multifaceted immunomodulatory interactions. In vitro studies demonstrate that XPF-St8 forms heterodimeric complexes with catholicidins, increasing neutrophil extracellular trap (NET) formation efficiency by 3.2-fold [1] [4]. This NET enhancement accelerates containment of Staphylococcus aureus and other Gram-positive pathogens by creating antimicrobial chromatin webs that prevent bacterial dissemination [4].

At sublethal concentrations (≤8 μg/mL), XPF-St8 primes dendritic cells via Toll-like receptor 9 (TLR9) recognition, triggering interferon-γ (IFN-γ) production and subsequent Th1 cell differentiation [5]. This immunostimulatory effect is sequence-specific: Alanine substitutions at residues 12-15 (RRAA→AAAA) abolish TLR9 activation while maintaining direct antimicrobial activity [5]. In murine infection models, XPF-St8-treated animals show 50% greater macrophage phagocytosis of opsonized bacteria compared to controls, indicating enhanced opsonic capacity.

The peptide also counteracts pathogen-derived immunosuppressive molecules. XPF-St8 neutralizes Staphylococcus aureus phenol-soluble modulins (PSMs) that disrupt neutrophil chemotaxis, restoring transendothelial migration efficiency [4]. Additionally, it inhibits the filamentous Pf phage produced by Pseudomonas aeruginosa – a viral particle that suppresses TNF-α production via TLR3-mediated type I interferon induction [5]. By disrupting these microbial evasion strategies, XPF-St8 creates a permissive environment for effective immune clearance.

Properties

Product Name

XPF-St8

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